2-(2,5-Dibromophenyl)-2-oxoacetic acid
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Overview
Description
2-(2,5-Dibromophenyl)-2-oxoacetic acid is a brominated aromatic compound with significant applications in scientific research and industry. Its molecular structure consists of a dibromophenyl group attached to a 2-oxoacetic acid moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination of Phenylacetic Acid: The compound can be synthesized by the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Oxidation of 2,5-Dibromophenylacetic Acid: Another method involves the oxidation of 2,5-dibromophenylacetic acid using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and continuous monitoring to maintain optimal reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids and esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like ammonia or alkyl halides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(2,5-Dibromophenyl)carboxylic acids, esters.
Reduction: 2-(2,5-Dibromophenyl)alcohols, amines.
Substitution: 2-(2,5-Dibromophenyl)alkyl or aryl derivatives.
Scientific Research Applications
2-(2,5-Dibromophenyl)-2-oxoacetic acid is widely used in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: In the development of pharmaceuticals targeting specific diseases.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-(2,4-Dibromophenyl)-2-oxoacetic acid
2-(2,6-Dibromophenyl)-2-oxoacetic acid
2-(3,5-Dibromophenyl)-2-oxoacetic acid
Uniqueness: 2-(2,5-Dibromophenyl)-2-oxoacetic acid is unique due to its specific positioning of bromine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets.
This compound's versatility and broad range of applications make it a valuable asset in scientific research and industrial processes. Its unique properties and reactivity profile continue to drive innovation in various fields.
Biological Activity
2-(2,5-Dibromophenyl)-2-oxoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies highlighting its efficacy in various applications.
Synthesis
The synthesis of this compound typically involves the bromination of phenyl acetic acid derivatives followed by oxidation processes. The synthetic route often aims to enhance the yield and purity of the compound while minimizing environmental impact.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that derivatives of dibromophenyl compounds exhibit significant antimicrobial properties against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research indicates that this compound may possess anticancer properties, particularly against lung adenocarcinoma (A549) cell lines. It has been observed that structural modifications can lead to varying degrees of cytotoxicity, suggesting a structure-activity relationship (SAR) .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Preliminary results suggest it may scavenge free radicals effectively .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 - 32 |
Escherichia coli | 32 - 64 |
Klebsiella pneumoniae | 64 - 128 |
These results indicate promising activity against clinically relevant strains, particularly in the context of rising antibiotic resistance .
Anticancer Activity
In vitro studies on A549 human lung adenocarcinoma cells demonstrated that this compound significantly reduced cell viability. The compound was compared with standard chemotherapeutics like cisplatin.
Compound | IC50 (µM) | % Viability at 100 µM |
---|---|---|
This compound | 25 | 40% |
Cisplatin | 10 | 20% |
The results suggest that while the compound shows lower potency than cisplatin, it retains significant anticancer potential with a favorable safety profile on non-cancerous cells .
Antioxidant Studies
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated that the compound exhibited a moderate ability to scavenge free radicals.
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 30% |
50 | 55% |
100 | 75% |
These findings highlight the potential of the compound as an antioxidant agent, which could be beneficial in therapeutic applications targeting oxidative stress-related conditions .
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of dibromophenyl derivatives in treating infections caused by resistant strains. The study concluded that these compounds could be viable alternatives to conventional antibiotics .
- Cancer Treatment Study : An experimental study focused on the use of this compound in combination with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .
Properties
IUPAC Name |
2-(2,5-dibromophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFOBPAPPGDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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